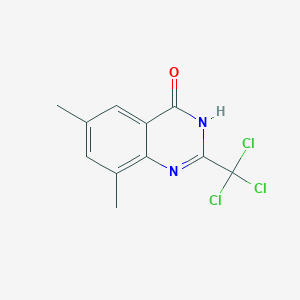
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has been widely studied in scientific research. It is also known as DCQ or trichloromethylquinazoline and has a molecular formula of C11H8Cl3N3O.
作用機序
The mechanism of action of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act by interfering with various cellular processes, such as DNA replication and protein synthesis. It has also been suggested that it may induce apoptosis, or programmed cell death, in certain types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. It has also been found to have antiviral and antibacterial properties.
実験室実験の利点と制限
One of the main advantages of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone for lab experiments is its ability to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential use as an antiviral or antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
合成法
The synthesis of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylquinoline with trichloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product and hydrogen chloride as a by-product.
科学的研究の応用
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
特性
IUPAC Name |
6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O/c1-5-3-6(2)8-7(4-5)9(17)16-10(15-8)11(12,13)14/h3-4H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCJTTXGJSCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6966229 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

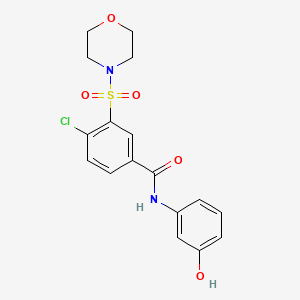
![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
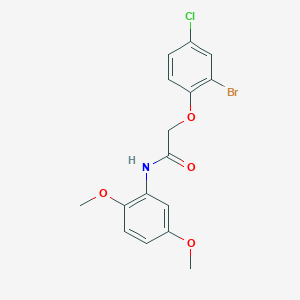
![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)
![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
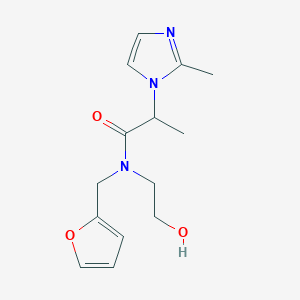
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6083604.png)
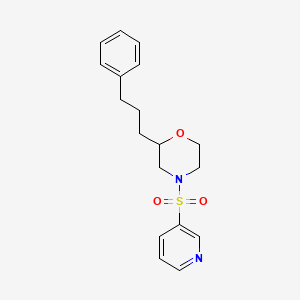
![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)